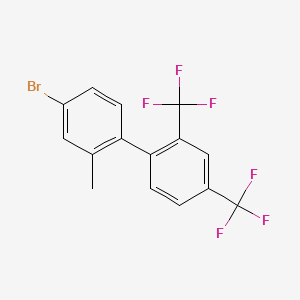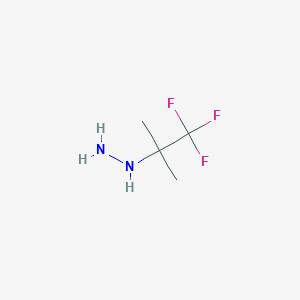
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine is a chemical compound with the molecular formula C4H10F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a hydrazine moiety. This compound is often used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine typically involves the reaction of trifluoroacetone with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CF3COCH3+N2H4→CF3C(NHNH2)CH3
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to participate in a range of chemical reactions. The hydrazine moiety can form bonds with different substrates, facilitating the formation of new compounds. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,1,1-Trifluoropropan-2-yl)hydrazine: Similar in structure but lacks the methyl group.
(2,2,2-Trifluoro-1-methyl-ethyl)hydrazine: Another related compound with slight structural differences.
Uniqueness
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine is unique due to the presence of both a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct reactivity and properties, making it valuable for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C4H9F3N2 |
|---|---|
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
(1,1,1-trifluoro-2-methylpropan-2-yl)hydrazine |
InChI |
InChI=1S/C4H9F3N2/c1-3(2,9-8)4(5,6)7/h9H,8H2,1-2H3 |
InChI-Schlüssel |
AZCONDNDPLHHRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


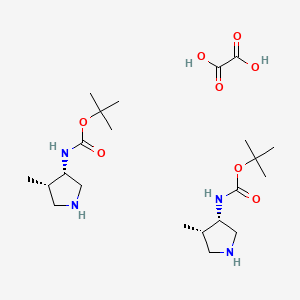
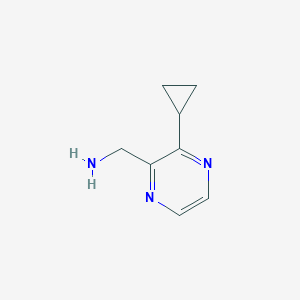
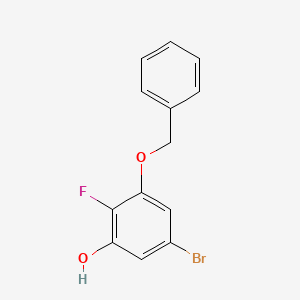
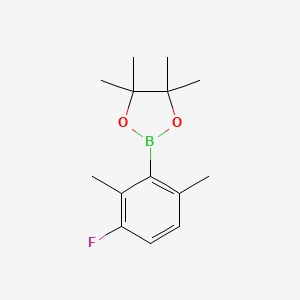
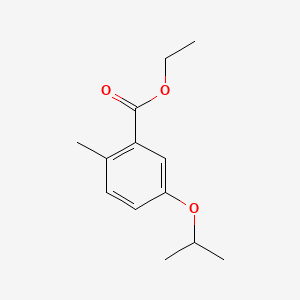
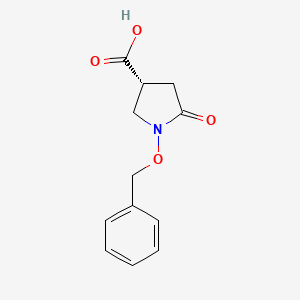

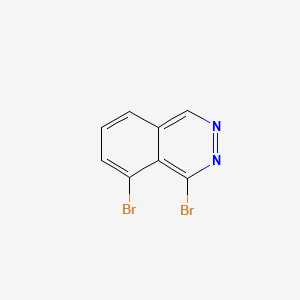
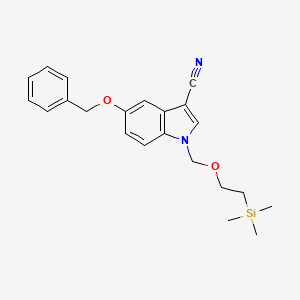

![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)
